molecular formula C13H16N2O4 B1677654 Phenylacetylglutamine CAS No. 28047-15-6

Phenylacetylglutamine

Cat. No. B1677654
CAS RN: 28047-15-6
M. Wt: 264.28 g/mol
InChI Key: JFLIEFSWGNOPJJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylacetylglutamine is a primary human metabolite formed from phenylacetate in the presence of glutamine in the liver . It is also considered a gut-microbiome derived uremic toxin . Phenylacetylglutamine urine levels serve as an effective biomarker for the excretion of nitrogenous waste .


Molecular Structure Analysis

Phenylacetylglutamine has a molecular formula of C13H16N2O4 . Its average mass is 264.277 Da and its monoisotopic mass is 264.110992 Da .


Physical And Chemical Properties Analysis

Phenylacetylglutamine has a molecular formula of C13H16N2O4 . Its molecular weight is 264.28 . The CAS Registry Number for Phenylacetylglutamine is 28047-15-6 .

Scientific Research Applications

Cardiovascular Disease Links

Research has uncovered a significant link between phenylacetylglutamine and cardiovascular diseases (CVD). A study found that PAGln, a gut microbiota-derived metabolite, is associated with cardiovascular disease and incident major adverse cardiovascular events. PAGln enhances platelet activation and thrombosis potential, mediated through adrenergic receptors, highlighting a new avenue for understanding CVD pathology and potential therapeutic targets (Nemet et al., 2020).

Atrial Fibrillation (AF) Association

Another study focused on atrial fibrillation, showing that PAGln levels are higher in AF patients compared to controls. PAGln might contribute to AF pathogenesis by promoting oxidative stress and apoptosis in atrial myocytes. This provides a basis for potential biomarkers or therapeutic targets in AF management (Fang et al., 2022).

Impact on Renal Function and Urea Cycle Disorders

PAGln has applications in understanding and treating urea cycle disorders. Phenylacetate, conjugated with glutamine to form PAGln, serves as a method for nitrogen excretion in treatments for hyperammonemia. This process underscores the pharmacological treatment of urea cycle disorders and the selective reduction in plasma concentrations of branched-chain amino acids, suggesting a complex metabolic interplay (Scaglia, 2010).

Diagnostic and Monitoring Applications

PAGln's role extends to diagnostic and monitoring applications in diseases. Its level in plasma can serve as a biomarker for disease severity or treatment efficacy, as seen in urea cycle disorders where it reflects treatment compliance and effectiveness (Andrade et al., 2019).

Role in Ischemic Stroke

PAGln is also associated with white matter hyperintensities in patients with acute ischemic stroke, suggesting its involvement in the pathophysiology of stroke and its potential as a biomarker for stroke risk assessment (Yu et al., 2021).

Future Directions

The gut microbiome, including Phenylacetylglutamine, is a beacon of hope for improving the management of cardiometabolic disease in the age of precision medicine . Available studies point to the potential of gut microbiome-based therapeutics, which remains to be tested in appropriately designed clinical trials . Further preclinical research is essential to provide answers to the existing obstacles, with the ultimate goal of enhancing patient care .

properties

IUPAC Name

(2S)-5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c14-11(16)7-6-10(13(18)19)15-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,17)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLIEFSWGNOPJJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N[C@@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182324
Record name Phenylacetylglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylacetylglutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006344
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Phenylacetylglutamine

CAS RN

28047-15-6
Record name Phenylacetylglutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28047-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylacetylglutamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028047156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylacetylglutamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17167
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenylacetylglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylac-Gln-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLACETYLGLUTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92358I79RG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Phenylacetylglutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006344
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenylacetylglutamine
Reactant of Route 2
Reactant of Route 2
Phenylacetylglutamine
Reactant of Route 3
Reactant of Route 3
Phenylacetylglutamine
Reactant of Route 4
Reactant of Route 4
Phenylacetylglutamine
Reactant of Route 5
Reactant of Route 5
Phenylacetylglutamine
Reactant of Route 6
Phenylacetylglutamine

Citations

For This Compound
3,540
Citations
F Ottosson, L Brunkwall, E Smith… - Journal of …, 2020 - journals.lww.com
Objective: The gut microbiota is increasingly being implicated in cardiovascular health. Metabolites produced by bacteria have been suggested to be mediators in the bacterial action on …
Number of citations: 46 journals.lww.com
X Wang, J Tseng, C Mak, N Poola, RA Vilchez - Clinical Pharmacokinetics, 2021 - Springer
Background Elevated plasma ammonia is central to the pathogenesis of hepatic encephalopathy. Sodium phenylacetate or glycerol phenylbutyrate is approved for urea cycle disorders, …
Number of citations: 7 link.springer.com
J Xu, M Cai, Z Wang, Q Chen, X Han, J Tian… - Journal of …, 2023 - Springer
… Among them, phenylacetylglutamine (PAG) and sorbitol displayed an excellent … progressed to DSPN, the phenylacetylglutamine content increased significantly (P = 0.004). …
Number of citations: 4 link.springer.com
Y Fukui, M Kato, Y Inoue, A Matsubara, K Itoh - Journal of Chromatography …, 2009 - Elsevier
An ultra-performance liquid chromatography–mass spectrometry (UPLC–MS) based metabonomic approach was applied to identify a candidate metabolite with not known to be …
Number of citations: 44 www.sciencedirect.com
R Poesen, K Claes, P Evenepoel… - Journal of the …, 2016 - ncbi.nlm.nih.gov
… Phenylacetylglutamine is another microbial metabolite with … 5 and a measurement of serum phenylacetylglutamine by liquid … as renal clearance of phenylacetylglutamine. We performed …
Number of citations: 147 www.ncbi.nlm.nih.gov
F Yu, X Li, X Feng, M Wei, Y Luo, T Zhao… - Frontiers in …, 2021 - frontiersin.org
Background: To discover novel metabolic biomarkers of ischemic stroke (IS), we carried out a two-stage metabolomic profiling of IS patients and healthy controls using untargeted and …
Number of citations: 14 www.frontiersin.org
Z Zhang, B Cai, Y Sun, H Deng, H Wang… - Frontiers in …, 2023 - frontiersin.org
Chronic Heart Failure (CHF) is the end result of almost all forms of cardiovascular disease and remains the leading cause of death worldwide. Numerous studies have demonstrated …
Number of citations: 5 www.frontiersin.org
KA Romano, I Nemet, P Prasad Saha… - Circulation: Heart …, 2023 - Am Heart Assoc
Background: The gut microbiota-dependent metabolite phenylacetylgutamine (PAGln) is both associated with atherothrombotic heart disease in humans, and mechanistically linked to …
Number of citations: 21 www.ahajournals.org
C Fang, K Zuo, Y Fu, J Li, H Wang, L Xu… - Frontiers in …, 2022 - frontiersin.org
Introduction: Dysbiotic gut microbiota (GM) plays a regulatory role during the pathogenesis of several cardiovascular diseases, including atherosclerosis. GM-derived metabolite …
Number of citations: 12 www.frontiersin.org
Y Liu, S Liu, Z Zhao, X Song, H Qu, H Liu - Atherosclerosis, 2021 - Elsevier
Background and aims Phenylacetylglutamine (PAG), a gut microbiota metabolite, has recently been found to be associated with major adverse cardiovascular events. In this study, we …
Number of citations: 17 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.